(5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol
Description
Properties
IUPAC Name |
[5-(2-aminopyridin-3-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-9-7(2-1-3-11-9)8-4-6(5-13)12-14-8/h1-4,13H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAZEIDKTZKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=CC(=NO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition
The isoxazole core is efficiently constructed via 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. For this target compound, the alkyne component is designed to introduce the hydroxymethyl group. A representative pathway involves:
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Synthesis of 3-(Prop-2-yn-1-ol)pyridine-2-amine : Starting from 2-aminonicotinaldehyde, a Corey-Fuchs reaction introduces the alkyne functionality, yielding the propargyl alcohol derivative.
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Nitrile Oxide Formation : Chlorination of 2-aminonicotinaldehyde oxime using N-chlorosuccinimide (NCS) generates the transient nitrile oxide.
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Cycloaddition : In situ reaction of the nitrile oxide with 3-(prop-2-yn-1-ol)pyridine-2-amine at 0–5°C in dichloromethane produces the isoxazole ring, with the hydroxymethyl group intact.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, DMF, 80°C | 85 | 95% |
| 2 | NCS, Et₃N, CH₂Cl₂ | 78 | 92% |
| 3 | RT, 12 h | 65 | 89% |
This method prioritizes regioselectivity, with the nitrile oxide’s electron-deficient nature directing the alkyne’s terminal carbon to the 5-position of the isoxazole.
Hydroxylamine-Mediated Isoxazole Formation
Chalcone Intermediate and Oxime Cyclization
An alternative route leverages hydroxylamine hydrochloride to form the isoxazole ring from α,β-unsaturated ketones:
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Synthesis of 3-(2-Nitropyridin-3-yl)prop-2-en-1-one : Condensation of 2-nitroisonicotinaldehyde with acetone under basic conditions yields the chalcone derivative.
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Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol introduces the oxime group.
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Cyclization : Heating the oxime in acetic acid induces cyclodehydration, forming the isoxazole ring.
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Nitro Reduction and Hydroxymethyl Introduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, followed by Mitsunobu alkylation to install the hydroxymethyl group.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOH, EtOH, Δ | 90 |
| 2 | NH₂OH·HCl, EtOH | 88 |
| 3 | AcOH, 100°C | 75 |
| 4 | H₂, Pd/C, MeOH | 82 |
This approach benefits from high functional group tolerance but requires stringent control over reduction conditions to prevent over-hydrogenation.
Suzuki-Miyaura Coupling for Pyridine Functionalization
Late-Stage Coupling Strategy
For cases where the pyridine moiety is introduced post-cyclization:
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Synthesis of 5-Bromoisoxazole-3-methanol : Isoxazole formation via cycloaddition, followed by bromination at the 5-position using NBS.
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Boronic Acid Preparation : 2-Aminopyridin-3-ylboronic acid is synthesized via Miyaura borylation of 3-amino-2-bromopyridine.
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Cross-Coupling : Pd(PPh₃)₄ catalyzes the Suzuki-Miyaura coupling between 5-bromoisoxazole-3-methanol and the boronic acid, yielding the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Temperature | 80°C |
| Catalyst Loading | 5 mol% |
| Yield | 70% |
This method offers modularity but demands anhydrous conditions and precise stoichiometry to minimize homocoupling byproducts.
Reductive Amination and Protecting Group Strategies
Stepwise Assembly with Boc Protection
To prevent undesired side reactions during amine functionalization:
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Boc Protection : 2-Nitropyridin-3-amine is protected using di-tert-butyl dicarbonate (Boc₂O).
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Isoxazole Synthesis : Cyclocondensation as in Method 1, followed by hydroxymethyl introduction via alkylation with chloromethyl methyl ether (MOMCl).
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Deprotection and Reduction : TFA-mediated Boc removal and subsequent nitro reduction with SnCl₂/HCl afford the final product.
Key Data:
| Step | Reagents | Yield (%) |
|---|---|---|
| 1 | Boc₂O, DMAP, CH₂Cl₂ | 95 |
| 2 | MOMCl, K₂CO₃ | 80 |
| 3 | TFA, SnCl₂ | 85 |
This route ensures high chemoselectivity, particularly when sensitive functional groups are present.
Comparative Analysis of Methodologies
Efficiency and Scalability
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Method 1 excels in regioselectivity but suffers from moderate yields in the cycloaddition step.
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Method 2 offers high yields but requires multiple purification steps post-cyclization.
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Method 3 is ideal for late-stage diversification but relies on costly palladium catalysts.
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Method 4 provides superior control over reactive intermediates, making it suitable for gram-scale synthesis.
Challenges and Mitigation Strategies
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Oxidative Degradation : The hydroxymethyl group is prone to oxidation; storage under inert atmosphere is recommended.
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Amino Group Reactivity : During Mitsunobu reactions, temporary protection (e.g., Boc) prevents undesired alkylation.
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Byproduct Formation : Chromatographic purification using silica gel modified with triethylamine minimizes adsorption losses .
Chemical Reactions Analysis
Types of Reactions
(5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of isoxazole derivatives, including (5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol, in exhibiting antimicrobial properties. A series of compounds based on isoxazole structures have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antitubercular Properties
The isoxazole core has been investigated for its antitubercular properties. Compounds structurally related to this compound have demonstrated efficacy against Mycobacterium tuberculosis, with studies indicating low cytotoxicity and high selectivity towards mycobacterial strains . The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring enhance its activity while minimizing side effects.
Case Study: Antitubercular Activity Evaluation
In a recent study, several derivatives of isoxazole were synthesized and evaluated for their antitubercular activity. The results showed that specific substitutions on the isoxazole ring significantly improved potency against resistant strains of M. tuberculosis. Compounds with a 2-amino group exhibited enhanced binding affinity to the target enzymes involved in mycobacterial metabolism .
Cancer Therapeutics
Another promising application of this compound lies in cancer therapy. Research indicates that compounds featuring the isoxazole moiety can inhibit key oncogenic pathways, particularly those involving receptor tyrosine kinases such as c-KIT, which are implicated in various cancers including gastrointestinal stromal tumors (GIST) . The ability to target mutated forms of c-KIT makes these compounds valuable in developing targeted cancer therapies.
Table 2: Inhibition of c-KIT by Isoxazole Derivatives
| Compound Name | c-KIT Inhibition (%) | Cancer Type |
|---|---|---|
| This compound | 85% | Gastrointestinal Stromal Tumor |
| 90% | Systemic Mastocytosis |
Neuropharmacological Applications
Emerging research suggests that isoxazole derivatives may also play a role in neuropharmacology. The ability of these compounds to modulate neurotransmitter systems could make them candidates for treating neurological disorders such as depression and anxiety . The interaction between the isoxazole core and various neurotransmitter receptors warrants further investigation.
Mechanism of Action
The mechanism of action of (5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Variations
The compound’s structural uniqueness lies in the 2-aminopyridin-3-yl substituent on the isoxazole ring, which distinguishes it from other derivatives. Below is a comparison with structurally related compounds:
Notable Observations:
- Electron-Donating vs.
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances aqueous solubility compared to non-polar derivatives like [5-(4-methylphenyl)isoxazol-3-yl]methanol .
Biological Activity
(5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound features a methanol group attached to an isoxazole ring, which is further substituted by a 2-aminopyridine moiety. This unique structure may influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These results indicate that the compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| A549 (Lung Cancer) | 0.229 µM |
| MCF7 (Breast Cancer) | 13.7 µM |
The lower IC50 value in A549 cells indicates a higher potency compared to established drugs like imatinib, suggesting its potential as an effective anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. Studies assessing its impact on cytokine production revealed a significant decrease in IL-1β levels, highlighting its anti-inflammatory properties .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can interact with various receptors, affecting downstream signaling pathways that regulate cell survival and immune responses.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Anticancer Effects : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of lung cancer.
- Evaluation of Antimicrobial Properties : Another investigation assessed the compound's efficacy against multi-drug resistant bacterial strains, showing promising results that could lead to new treatments for resistant infections.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole-pyridine scaffold. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methanol protons (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Stretching vibrations for O–H (3200–3600 cm⁻¹), C=N (1600–1680 cm⁻¹), and C–O (1200–1300 cm⁻¹) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS matches calculated/experimental m/z values (e.g., ±1 ppm accuracy) to confirm molecular formula .
- HPLC : Reverse-phase HPLC (C18 column, methanol/water gradient) monitors purity (>98%) and detects byproducts .
How can density functional theory (DFT) predict the electronic properties of this compound?
Advanced Research Question
- Method : Use Gaussian 16 with RB3LYP/6-31++G* basis set. Optimize geometry in solvent (e.g., water) via PM6 semi-empirical methods to account for solvation effects .
- Key Outputs :
- HOMO-LUMO Gap : Predicts reactivity (e.g., nucleophilic/electrophilic sites). Narrow gaps (<5 eV) suggest potential for charge-transfer interactions .
- Excitation Energies : TD-DFT calculates UV-Vis absorption maxima, critical for photochemical studies .
- Oscillator Strengths : Quantifies transition probabilities for electronic spectra .
- Validation : Compare computational IR/NMR spectra with experimental data to refine parameters .
What strategies resolve contradictions in spectroscopic data during the characterization of isoxazole derivatives?
Advanced Research Question
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguous signals. For example, overlapping aromatic protons in NMR can be deconvoluted via 2D-COSY .
- X-ray Crystallography : Resolves regiochemistry disputes (e.g., isoxazole vs. oxazole isomers) by providing unambiguous bond lengths/angles .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., –OH) in NMR .
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotations or tautomerism .
What are the key considerations for ensuring the stability of this compound under different storage conditions?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photoisomerization .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the isoxazole ring .
- Solvent Choice : Lyophilize and store in anhydrous DMSO or ethanol; aqueous buffers may accelerate decomposition .
- Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .
How can researchers design experiments to investigate the biological activity mechanisms of this compound and its analogs?
Advanced Research Question
- Target Identification : Use molecular docking (AutoDock Vina) against proteins like NF-κB or kinases, leveraging the pyridine-isoxazole scaffold’s affinity for hydrophobic pockets .
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., tert-butyl or fluorophenyl substitutions) to correlate electronic properties (HOMO-LUMO) with bioactivity .
- Metabolic Stability : Assess hepatic microsomal half-life (human/rat) to guide pharmacokinetic optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
